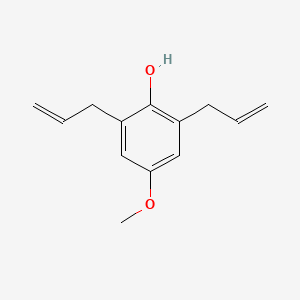
Phenol, 2,6-diallyl-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diallyl-4-methoxyphenol is an organic compound belonging to the phenol family It is characterized by the presence of two allyl groups and a methoxy group attached to a phenolic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diallyl-4-methoxyphenol typically involves multiple steps. One common method starts with the O-allylation of eugenol, followed by Claisen rearrangement and subsequent isomerization. The process can be summarized as follows:
O-Allylation: Eugenol undergoes O-allylation in the presence of a catalyst such as CTAB (cetyltrimethylammonium bromide) at room temperature to form 4-allyl-1-(allyloxy)-2-methoxybenzene.
Claisen Rearrangement: The intermediate is then heated to induce Claisen rearrangement, resulting in the formation of 2,4-diallyl-6-methoxyphenol.
Isomerization: Finally, the compound undergoes isomerization under alkaline conditions in ethylene glycol to yield 2,6-Diallyl-4-methoxyphenol.
Industrial Production Methods: Industrial production methods for 2,6-Diallyl-4-methoxyphenol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Diallyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols.
Aplicaciones Científicas De Investigación
2,6-Diallyl-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various bioactive compounds and polymers.
Biology: The compound exhibits significant antioxidant activity, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Its antioxidant properties are being explored for potential therapeutic applications in treating diseases associated with oxidative damage, such as cancer and cardiovascular diseases.
Industry: It is used as an intermediate in the production of antioxidants, fragrances, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,6-Diallyl-4-methoxyphenol primarily involves its antioxidant properties. The compound can scavenge free radicals and inhibit the activity of enzymes involved in oxidative stress, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This activity helps in reducing inflammation and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
2-Methoxyphenol (Guaiacol): Known for its use in flavorings and fragrances.
4-Methoxyphenol (Mequinol): Used in dermatology for skin depigmentation treatments.
Eugenol: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness: Its unique structure allows for diverse chemical modifications and applications compared to other methoxyphenols .
Propiedades
Número CAS |
64047-87-6 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
4-methoxy-2,6-bis(prop-2-enyl)phenol |
InChI |
InChI=1S/C13H16O2/c1-4-6-10-8-12(15-3)9-11(7-5-2)13(10)14/h4-5,8-9,14H,1-2,6-7H2,3H3 |
Clave InChI |
FLSIHRBYEUUNFL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)CC=C)O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


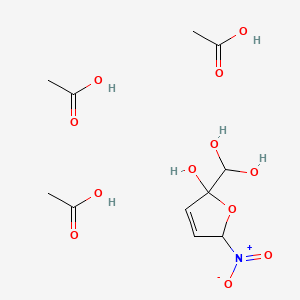
![5,6-Dihydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B13946197.png)

![2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13946210.png)
![4-[(Z)-Butylideneamino]benzoic acid](/img/structure/B13946216.png)
![4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946219.png)
![2-Butylbicyclo[2.2.1]heptane](/img/structure/B13946222.png)

![3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13946234.png)
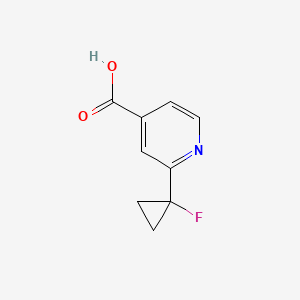
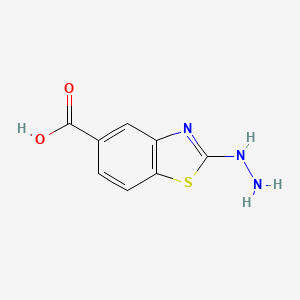
![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)
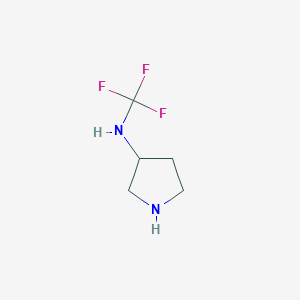
![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
